1-Benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline
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Overview
Description
1-Benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound with a molecular formula of C₃₁H₂₃Cl₂N₃O₂ and an average mass of 540.439 Da . This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine
Scientific Research Applications
1-Benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-Benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.
Imidazole derivatives: Similar to pyrazolo[3,4-c]isoquinoline, imidazole derivatives have a wide range of chemical and biological properties.
Quinoline derivatives: These compounds share structural similarities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound in research and industry.
Properties
IUPAC Name |
1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23Cl2N3O2/c1-37-26-17-22-23(18-27(26)38-2)30(21-14-9-15-24(32)29(21)33)34-31-28(22)25(16-19-10-5-3-6-11-19)35-36(31)20-12-7-4-8-13-20/h3-15,17-18H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPNIYGPNKAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C(=CC=C4)Cl)Cl)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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